molecular formula C14H17NO3 B2612467 2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid CAS No. 78431-28-4

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid

Cat. No.: B2612467
CAS No.: 78431-28-4
M. Wt: 247.294
InChI Key: CMLOGIAOLIBOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid is an organic compound with the molecular formula C14H17NO3. It is a white crystalline powder known for its unique chemical structure, which includes a cyclohexane ring substituted with a phenylcarbamoyl group and a carboxylic acid group.

Scientific Research Applications

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Cyclohexanecarboxylic acid and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or benzoic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives or phenylmethylamine derivatives.

    Substitution: Formation of substituted phenylcarbamoyl derivatives.

Mechanism of Action

The mechanism of action of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic Acid: Lacks the phenylcarbamoyl group, resulting in different chemical properties and reactivity.

    Phenylcarbamoyl Derivatives: Compounds with different substituents on the cyclohexane ring or phenyl group, leading to variations in biological activity and applications.

    Benzoic Acid Derivatives: Compounds with a benzene ring instead of a cyclohexane ring, exhibiting distinct chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLOGIAOLIBOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.